Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-
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Overview
Description
Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]- is a chemical compound with the molecular formula C20H17N3O2S and a molecular weight of 363.43 g/mol . This compound is known for its applications in various scientific fields, particularly in medicinal chemistry due to its potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]- typically involves the reaction of 9-aminoacridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly DNA.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound also inhibits topoisomerase II, an enzyme crucial for DNA replication . These actions lead to the induction of apoptosis in cancer cells, making it a potent anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative with similar anticancer properties.
Mitoxantrone: A synthetic anthracenedione with DNA intercalating properties.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Uniqueness
Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]- is unique due to its specific structure, which allows for effective DNA intercalation and topoisomerase II inhibition. This dual mechanism of action enhances its anticancer efficacy compared to other similar compounds .
Properties
CAS No. |
80260-78-2 |
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Molecular Formula |
C20H17N3O2S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-(acridin-9-ylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H17N3O2S/c1-26(24,25)23-19-13-7-6-12-18(19)22-20-14-8-2-4-10-16(14)21-17-11-5-3-9-15(17)20/h2-13,23H,1H3,(H,21,22) |
InChI Key |
RFPNRHJOPUIHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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